

An In-depth Technical Guide to the REPIN1 Protein: Structure, Domains, and Function

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Abstract

Replication Initiator 1 (**REPIN1**), also known as Zinc Finger Protein 464 (ZNF464) or RIP60, is a multifaceted nuclear protein implicated in the regulation of crucial cellular processes, including DNA replication, gene expression, and metabolism. Its intricate structure, characterized by a series of zinc finger domains, underpins its sequence-specific DNA binding capabilities and its role as a transcriptional regulator. This technical guide provides a comprehensive overview of the current knowledge on **REPIN1**'s protein structure, functional domains, and its involvement in key signaling pathways. The document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and metabolic diseases.

REPIN1 Protein: Core Structural and Functional Characteristics

REPIN1 is a 567-amino acid protein in humans with a predicted molecular weight of approximately 63.6 kDa.[1] It functions as a sequence-specific, double-stranded DNA-binding protein, recognizing ATT-rich and T-rich sequences.[1] This binding activity is central to its historical association with the initiation of chromosomal DNA replication, although its role has expanded to include the regulation of gene expression.[2][3] **REPIN1** is predominantly localized

in the nucleoplasm and is a component of the nuclear origin of replication recognition complex.
[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for the human **REPIN1** protein.

Property	Value	Source
Canonical Length	567 amino acids	UniProt Q9BWE0 [1]
Molecular Weight	63,575 Da	UniProt Q9BWE0 [1]
Subcellular Location	Nucleoplasm	GeneCards [4] , Wikipedia [2]

Domain Architecture of REPIN1

The primary structural feature of **REPIN1** is the presence of 15 C2H2-type zinc finger domains. These domains are organized into three distinct clusters, or "hands," designated Z1, Z2, and Z3.[\[2\]](#)[\[3\]](#) Interspersed between these clusters are proline-rich regions that are believed to provide structural flexibility.

Zinc Finger Domain Clusters

The 15 zinc finger domains are grouped as follows, with their corresponding amino acid residue positions in the canonical human **REPIN1** sequence:

Cluster	Zinc Fingers	Amino Acid Residue Range
Z1	1-5	57-199
Z2	6-8	236-314
Z3	9-15	375-565

Detailed Mapping of C2H2 Zinc Finger Domains

The precise locations of the 15 individual C2H2-type zinc finger domains within the human **REPIN1** protein are detailed in the table below.

Zinc Finger	Amino Acid Position
1	57-79
2	85-107
3	116-138
4	145-168
5	177-199
6	236-258
7	264-286
8	292-314
9	375-397
10	403-425
11	431-453
12	459-481
13	487-509
14	515-537
15	543-565

Proline-Rich Regions

REPIN1 contains proline-rich areas, notably between the zinc finger clusters, which likely contribute to the protein's flexibility and its ability to engage in protein-protein interactions. A distinct proline-rich region has been identified between amino acid residues 345 and 362.

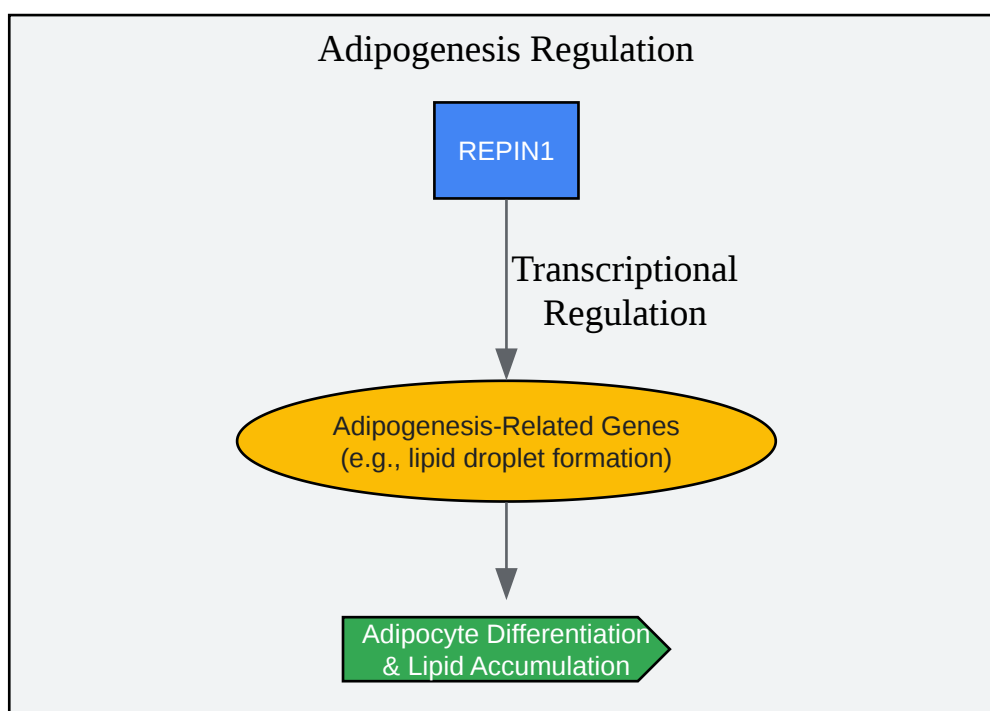
REPIN1 in Cellular Signaling Pathways

REPIN1 plays a significant role in several signaling pathways, primarily those related to metabolism and cell differentiation. Its function as a transcriptional regulator allows it to influence the expression of key genes in these pathways.

Regulation of Adipogenesis and Lipid Metabolism

REPIN1 is highly expressed in adipose tissue and its expression levels are correlated with adipocyte size and total body fat mass. It is involved in the regulation of genes crucial for lipid droplet formation and adipogenesis.

Below is a diagram illustrating the proposed role of **REPIN1** in adipogenesis.



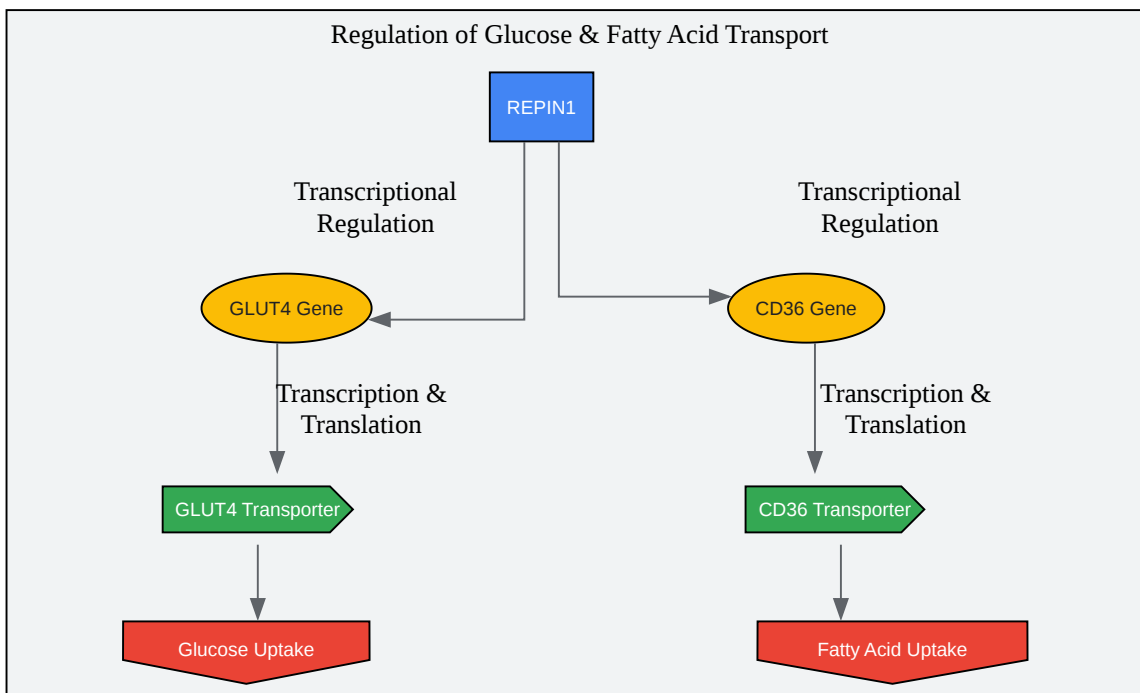
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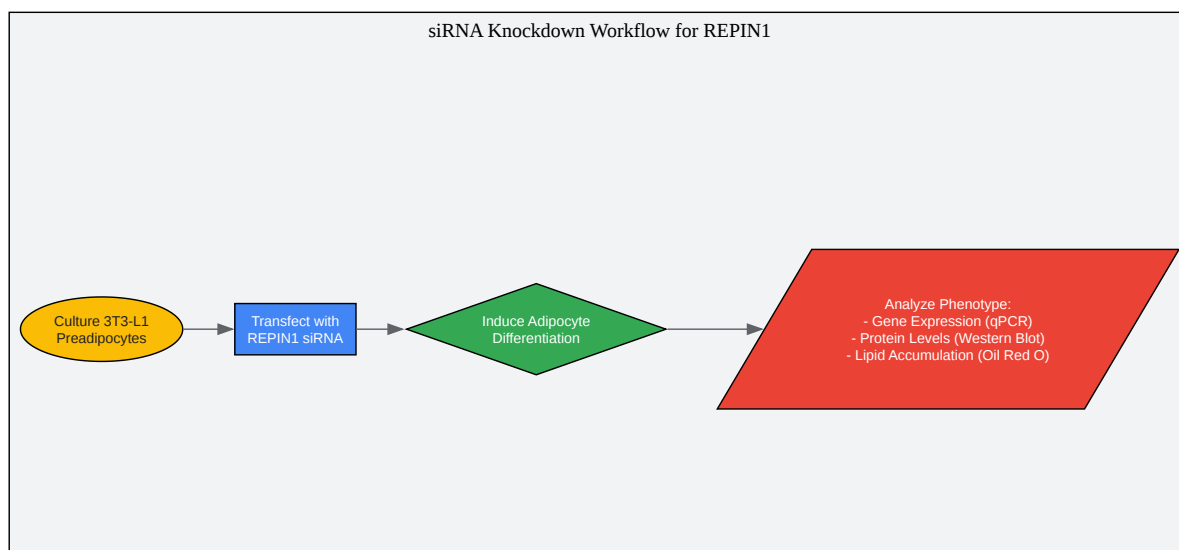
REPIN1's role in adipogenesis.

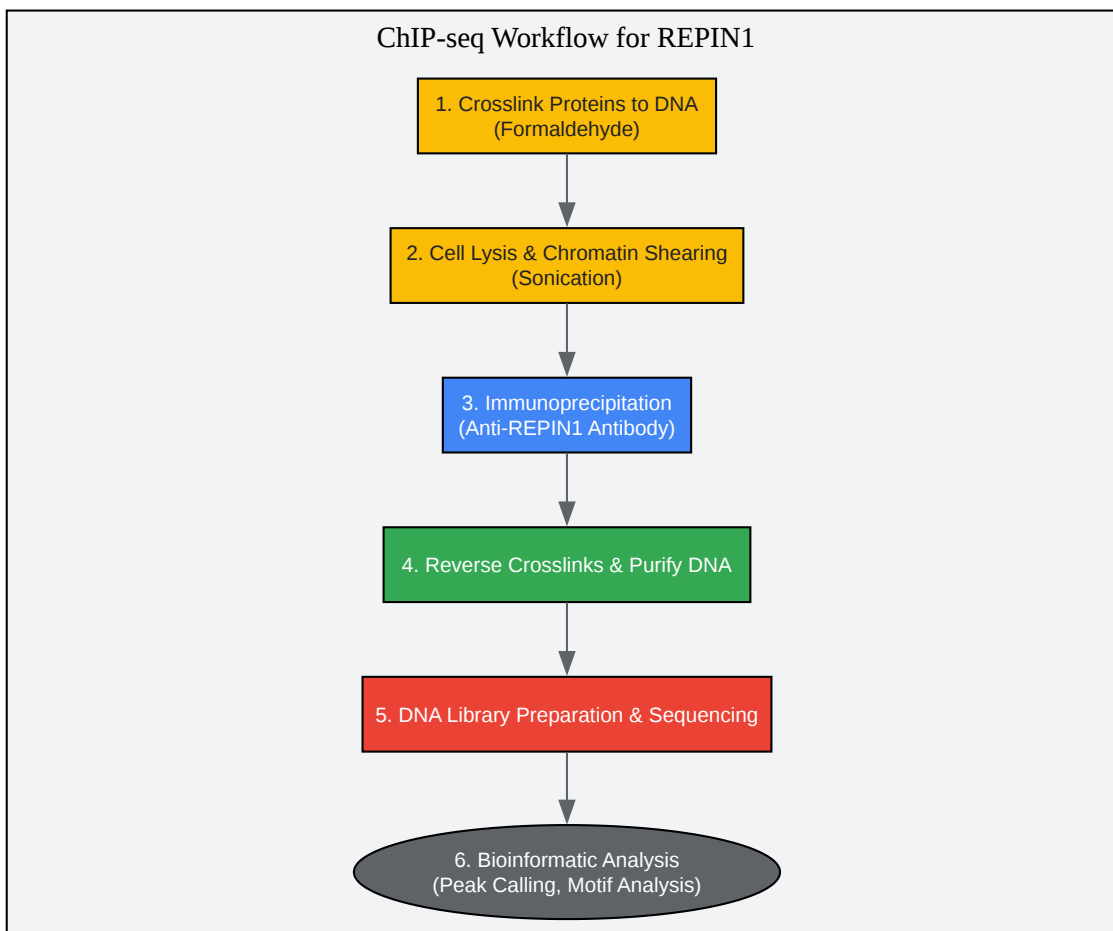
Involvement in Glucose and Fatty Acid Transport

REPIN1 influences glucose and fatty acid transport in adipocytes by regulating the expression of key transporter proteins, including Glucose Transporter Type 4 (GLUT4) and the fatty acid translocase CD36.^{[5][6][7]}

The following diagram depicts the signaling pathway for **REPIN1's** regulation of glucose and fatty acid transporters.







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